molecular formula C9H9IO B1620952 3-(Iodomethyl)-2,3-dihydro-1-benzofuran CAS No. 78739-83-0

3-(Iodomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1620952
CAS No.: 78739-83-0
M. Wt: 260.07 g/mol
InChI Key: XGYVNSZLKXZJCL-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of an iodomethyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2,3-dihydro-1-benzofuran typically involves the iodination of a suitable precursor. One common method is the iodination of 2,3-dihydro-1-benzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, cyanides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Methyl derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(Iodomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions and other organic transformations.

    Biology: Potential use in the development of biologically active compounds. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would be related to its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

3-(Iodomethyl)-2,3-dihydro-1-benzofuran can be compared with other similar compounds such as:

  • 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
  • 3-(Bromomethyl)-2,3-dihydro-1-benzofuran
  • 3-(Chloromethyl)-2,3-dihydro-1-benzofuran

Uniqueness

The presence of the iodomethyl group in this compound makes it more reactive in certain chemical reactions compared to its bromomethyl or chloromethyl analogs. Iodine is a better leaving group, which facilitates nucleophilic substitution reactions. This unique property can be exploited in various synthetic applications to achieve higher yields and selectivity.

Properties

IUPAC Name

3-(iodomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVNSZLKXZJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376691
Record name 3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-83-0
Record name 3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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